molecular formula C14H17ClN2O2 B5297097 1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B5297097
M. Wt: 280.75 g/mol
InChI Key: SVLCTHUEWPCMEX-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products . The presence of the piperidine ring in this compound contributes to its significant pharmacological properties.

Preparation Methods

The synthesis of 1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

These compounds share the piperidine ring structure but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)17-7-5-11(6-8-17)14(19)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLCTHUEWPCMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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